Delamanid - 681492-22-8

Delamanid

Catalog Number: EVT-266636
CAS Number: 681492-22-8
Molecular Formula: C25H25F3N4O6
Molecular Weight: 534.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Delamanid (OPC-67683, Deltyba™) is a novel anti-tuberculosis drug developed by Otsuka Pharmaceutical Co., Ltd. [, ]. It belongs to the nitro-dihydro-imidazooxazole class of compounds [, ]. Delamanid is the first drug in its class approved for the treatment of multidrug-resistant tuberculosis (MDR-TB) []. Its unique mechanism of action and efficacy against drug-resistant strains make it a valuable tool in tuberculosis research.

Future Directions
  • Understanding Delamanid resistance: Further research is needed to fully elucidate the mechanisms of Delamanid resistance in Mycobacterium tuberculosis []. Identifying and characterizing new resistance mutations will be crucial for developing rapid and accurate DST methods and for informing strategies to prevent and manage resistance emergence.
  • Optimizing Delamanid-containing regimens: Studies evaluating different combinations of Delamanid with other anti-TB drugs are needed to identify optimal regimens for various MDR-TB and XDR-TB patient populations, including those with HIV co-infection [, , ]. This will involve optimizing dosing regimens, treatment durations, and monitoring strategies to maximize efficacy and minimize the risk of adverse effects.
  • Exploring Delamanid for extrapulmonary TB: Given the promising tissue distribution data [, ], further research is warranted to evaluate the efficacy and safety of Delamanid for treating various forms of extrapulmonary tuberculosis, such as central nervous system tuberculosis, lymphatic tuberculosis, and skeletal tuberculosis.
  • Delamanid as a prophylactic agent: Given its activity against dormant Mycobacterium tuberculosis [], investigating the potential of Delamanid as a prophylactic agent for individuals at high risk of developing tuberculosis, such as close contacts of TB patients and individuals with latent TB infection, would be beneficial.
  • Developing new formulations and delivery systems: Exploring new formulations of Delamanid, such as long-acting injectables or inhalable powders, could improve patient adherence and potentially reduce treatment duration [].
  • Repurposing Delamanid for other infectious diseases: The potent activity of Delamanid against Leishmania donovani [] warrants further investigations into its potential for treating other parasitic infections.

DM-6705

  • Compound Description: DM-6705 is the major metabolite of delamanid. [] It is formed by the cleavage of the 6-nitro-2,3-dihydroimidazo[2,1-b]oxazole moiety of delamanid, primarily by albumin. [, ]
  • Relevance: DM-6705 is a key metabolite of delamanid and exhibits a significant positive correlation with QTc prolongation. [] Understanding its pharmacokinetics is essential for assessing the safety and efficacy of delamanid treatment. []

(R)-2-amino-4,5-dihydrooxazole derivative (M1)

  • Compound Description: M1 is formed as the initial metabolite from delamanid by cleavage of the 6-nitro-2,3-dihydroimidazo(2,1-b)oxazole moiety. This reaction is primarily mediated by human serum albumin (HSA). []
  • Relevance: M1 represents a crucial starting point for the subsequent metabolism of delamanid, branching into three separate pathways. [] While M1 itself is the major metabolite found in humans after repeated delamanid dosing, its further metabolism suggests a limited potential for clinically significant drug-drug interactions with delamanid itself. []

Hydroxylated Oxazole Derivative (M2)

  • Compound Description: M2 is a metabolite of delamanid formed by the hydroxylation of the oxazole moiety of M1. []
  • Relevance: This hydroxylation represents the major metabolic pathway of delamanid in humans. [] M2 is subsequently oxidized to form the ketone derivative M3. []

Ketone Derivative (M3)

  • Compound Description: M3 is a metabolite of delamanid generated by the oxidation of the hydroxylated metabolite M2. This oxidation is primarily facilitated by the cytochrome P450 enzyme CYP3A4. []

Other Metabolites (M4-M8)

  • Compound Description: In addition to M1-M3, six other metabolites (M4-M8) have been identified in plasma following repeated oral administration of delamanid. [] These metabolites are produced by cleavage of the imidazooxazole moiety of delamanid. []
  • Relevance: The formation of multiple metabolites (M1-M8) from delamanid suggests a complex metabolic profile. [] Further research is necessary to fully elucidate the individual roles and significance of these metabolites.

Bedaquiline

  • Compound Description: Bedaquiline (Sirturo®) is another recently approved anti-tuberculosis drug, often used in combination regimens for multidrug-resistant tuberculosis (MDR-TB). [, , , , , , , , , ] It acts by inhibiting the mycobacterial ATP synthase. []
  • Relevance: Bedaquiline is often compared to delamanid in terms of efficacy and safety for MDR-TB treatment. [, , , , , , , , , ] Some studies explore the combination therapy of bedaquiline and delamanid, aiming to improve treatment outcomes in challenging cases. [, , ]

Pretomanid

  • Compound Description: Pretomanid, like delamanid, is a nitroimidazole prodrug acting against Mycobacterium tuberculosis. [] It requires activation within the bacteria to exert its antitubercular activity. []
  • Relevance: Pretomanid and delamanid share a similar mechanism of action and belong to the same drug class, allowing for comparisons in terms of their activity and efficacy against tuberculosis. [] Interestingly, some M. tuberculosis isolates resistant to one nitroimidazole remain susceptible to the other, suggesting potential for their interchangeability in specific treatment regimens. []

Rifampicin

  • Compound Description: Rifampicin is a key first-line anti-tuberculosis drug that inhibits bacterial RNA polymerase. [, , , ]
  • Relevance: Resistance to rifampicin is a hallmark of multidrug-resistant tuberculosis (MDR-TB), a condition for which delamanid is indicated. [, , , ] Clinical trials often assess the efficacy of delamanid in combination with rifampicin-containing background regimens. [, ]

Isoniazid

  • Compound Description: Isoniazid, alongside rifampicin, is a crucial first-line anti-tuberculosis drug. [, ] It disrupts mycolic acid synthesis in Mycobacterium tuberculosis. []
  • Relevance: Similar to rifampicin, resistance to isoniazid is a defining characteristic of MDR-TB, emphasizing the need for new drugs like delamanid. [, ] Studies frequently evaluate the efficacy of delamanid in the context of isoniazid-containing background regimens. []

Pyrazinamide

  • Compound Description: Pyrazinamide is another first-line anti-tuberculosis drug often included in MDR-TB treatment regimens. [, ]
  • Relevance: As with rifampicin and isoniazid, resistance to pyrazinamide is commonly observed in MDR-TB, highlighting the significance of delamanid as a new treatment option. [, ] Delamanid's efficacy is frequently assessed in conjunction with pyrazinamide-containing background regimens. []

Linezolid

  • Compound Description: Linezolid is a potent antibiotic of the oxazolidinone class, active against MDR-TB. [, ] It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. [, ]
  • Relevance: Linezolid is often incorporated into MDR-TB treatment regimens alongside delamanid. [, ] The combination of these drugs may contribute to improved treatment outcomes. []
Overview

Delamanid is an innovative pharmaceutical compound primarily used in the treatment of multidrug-resistant tuberculosis (MDR-TB). It belongs to the class of nitro-dihydro-imidazooxazoles and functions by inhibiting the synthesis of mycolic acids, essential components of the bacterial cell wall in Mycobacterium tuberculosis. This mechanism is crucial for the survival of the bacteria, making Delamanid an important therapeutic option in combating resistant strains of tuberculosis.

Source

Delamanid was developed by Otsuka Pharmaceutical Co. and received approval from the European Medicines Agency in 2014 for use in patients with MDR-TB. It is marketed under the brand name Deltyba and has since been included in various treatment guidelines for tuberculosis, including those from the World Health Organization.

Classification

Delamanid is classified as an antimycobacterial agent and is specifically indicated for use in combination therapy for MDR-TB. Its classification as a nitroimidazole derivative places it within a broader category of compounds known for their antibacterial properties.

Synthesis Analysis

Methods

The synthesis of Delamanid has been explored through various methodologies, with recent studies focusing on concise and efficient routes that minimize the use of protecting groups and expensive reagents. One effective method involves palladium-catalyzed C–N bond formation, which has shown promising yields.

Technical Details

Molecular Structure Analysis

Structure

Delamanid has a complex molecular structure characterized by its nitroimidazole core. The molecular formula is C14_{14}H14_{14}N4_{4}O5_{5}, and its structural features include:

  • A nitro group attached to an imidazole ring.
  • An ether linkage contributing to its pharmacological activity.

Data

The compound exhibits specific stereochemistry that is critical for its biological activity, influencing how it interacts with target enzymes involved in mycolic acid biosynthesis.

Chemical Reactions Analysis

Reactions

Delamanid undergoes various chemical reactions during its metabolic processing within the body, primarily converting into its active metabolite, DM-6705.

Technical Details

  1. Metabolic Pathways: The metabolism involves oxidation processes mediated by cytochrome P450 enzymes, particularly CYP3A4.
  2. Stability: Delamanid and its metabolites are stable under specific conditions, which is crucial for maintaining therapeutic efficacy .
Mechanism of Action

Delamanid exerts its antibacterial effects by inhibiting mycolic acid synthesis, which is vital for the structural integrity of Mycobacterium tuberculosis cell walls.

Process

  1. Inhibition Mechanism: The drug targets specific enzymes involved in mycolic acid biosynthesis, leading to weakened cell walls and ultimately bacterial death.
  2. Data on Efficacy: Clinical studies have demonstrated significant sputum culture conversion rates among patients treated with Delamanid, indicating its effectiveness against resistant strains .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Delamanid is typically presented as a white to off-white powder.
  • Solubility: It exhibits moderate solubility in organic solvents but limited solubility in water.

Chemical Properties

  • Melting Point: The melting point of Delamanid is reported to be around 140–145°C.
  • Stability: It remains stable under acidic conditions but may undergo degradation under alkaline environments .
Applications

Delamanid is primarily used in clinical settings for treating MDR-TB as part of combination therapy regimens. Its role has become increasingly important as global health initiatives strive to combat rising rates of drug-resistant tuberculosis.

Scientific Uses

  1. Clinical Trials: Ongoing research continues to evaluate its efficacy in various combinations with other antitubercular drugs.
  2. Pharmacokinetic Studies: Investigations into its pharmacokinetics help optimize dosing regimens for improved patient outcomes .

Properties

CAS Number

681492-22-8

Product Name

Delamanid

IUPAC Name

(2R)-2-methyl-6-nitro-2-[[4-[4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl]phenoxy]methyl]-3H-imidazo[2,1-b][1,3]oxazole

Molecular Formula

C25H25F3N4O6

Molecular Weight

534.5 g/mol

InChI

InChI=1S/C25H25F3N4O6/c1-24(15-31-14-22(32(33)34)29-23(31)38-24)16-35-18-4-2-17(3-5-18)30-12-10-20(11-13-30)36-19-6-8-21(9-7-19)37-25(26,27)28/h2-9,14,20H,10-13,15-16H2,1H3/t24-/m1/s1

InChI Key

XDAOLTSRNUSPPH-XMMPIXPASA-N

SMILES

CC1(CN2C=C(N=C2O1)[N+](=O)[O-])COC3=CC=C(C=C3)N4CCC(CC4)OC5=CC=C(C=C5)OC(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

OPC-67683; OPC 67683; OPC67683; Delamanid; trade name Deltyba

Canonical SMILES

CC1(CN2C=C(N=C2O1)[N+](=O)[O-])COC3=CC=C(C=C3)N4CCC(CC4)OC5=CC=C(C=C5)OC(F)(F)F

Isomeric SMILES

C[C@@]1(CN2C=C(N=C2O1)[N+](=O)[O-])COC3=CC=C(C=C3)N4CCC(CC4)OC5=CC=C(C=C5)OC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.